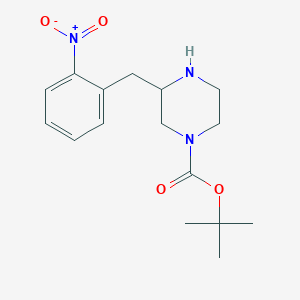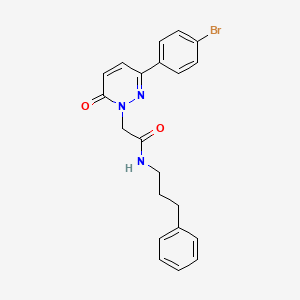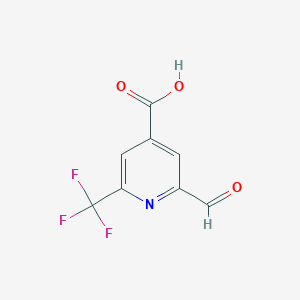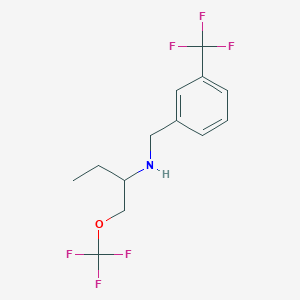
(1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethoxymethyl group attached to a propyl chain, which is further connected to a benzyl amine group with a trifluoromethyl substituent. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a trifluoromethoxymethyl-propyl halide reacts with a benzyl amine derivative under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl [1-(trifluoromethoxy)-2-butanyl]carbamate
- Methyl-(1-trifluoromethoxymethyl-propyl)-ammonium tosylate
Uniqueness
Compared to similar compounds, (1-Trifluoromethoxymethyl-propyl)-(3-trifluoromethyl-benzyl)-amine stands out due to its unique combination of trifluoromethoxymethyl and trifluoromethyl groups. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15F6NO |
|---|---|
Molecular Weight |
315.25 g/mol |
IUPAC Name |
1-(trifluoromethoxy)-N-[[3-(trifluoromethyl)phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C13H15F6NO/c1-2-11(8-21-13(17,18)19)20-7-9-4-3-5-10(6-9)12(14,15)16/h3-6,11,20H,2,7-8H2,1H3 |
InChI Key |
FSBXYXLKVFTKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



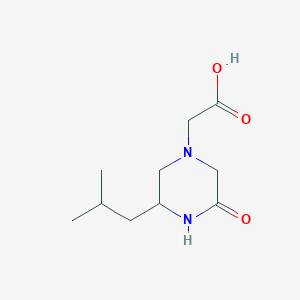

![[3,5-Bis(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]-[3,5-bis(trifluoromethyl)phenyl]-oxidophosphanium](/img/structure/B14866201.png)
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B14866208.png)
![Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)](/img/structure/B14866211.png)

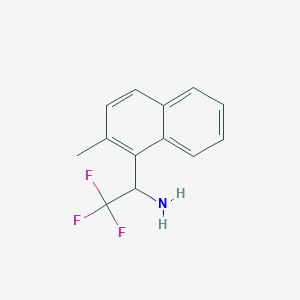
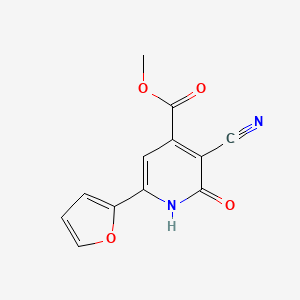

![Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester](/img/structure/B14866245.png)
